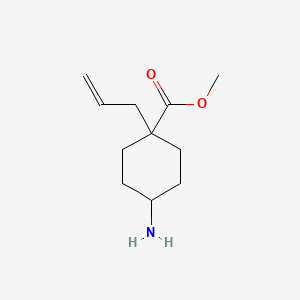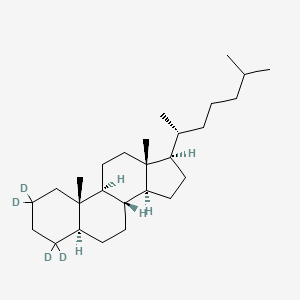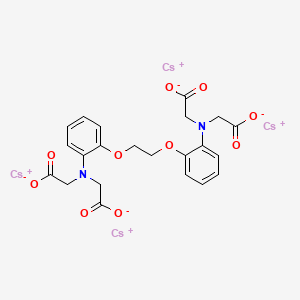![molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9](/img/structure/B586988.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is an intermediate of Iopamidol , which is a nonionic radiocontrast medium used as a diagnostic aid . It is also an intermediate in the preparation of Iopromide .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid reacting with thionyl chloride in a solvent . This is followed by an acetylation reaction with glacial acetic acid and thionyl chloride . The compound then reacts with 1-amino-2,3-propanediol in a dipolar aprotic solvent . Finally, the compound is alkylated in an aqueous solution at basic pH, with the addition of a sodium hydroxide-calcium hydroxide mixture, with 3-chloro-1,2-propanediol or epichlorohydrin, at a temperature of 40-90 °C .Aplicaciones Científicas De Investigación
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including various bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have shown significant promise in antitumor activities. Some of these compounds have progressed past preclinical testing stages, indicating their potential in the development of new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes have been studied for their antituberculosis activity. The structural diversity of the organotin moiety in these complexes contributes significantly to their biological activity, with triorganotin(IV) complexes displaying superior antituberculosis activity compared to diorganotin(IV) complexes. This study highlights the importance of ligand environment and compound structure in determining the antituberculosis activity of organotin complexes (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), is an area of growing interest. HMF and its derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research area explores the synthesis of monomers, polymers, fuels, and other chemicals from plant-derived compounds, showcasing the versatility of these molecules in sustainable material science (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
Synthesis of Organic Semiconductors for OLED Devices
BODIPY-based materials are emerging as significant platforms for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The structural design and synthesis of BODIPY-based organic semiconductors for OLED devices demonstrate the potential of these materials as 'metal-free' infrared emitters, highlighting the rapid advancements in organic optoelectronics (Squeo, B., & Pasini, M., 2020).
Propiedades
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGJKXXZCQSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700735 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide | |
CAS RN |
76350-09-9 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)